molecular formula C14H13ClN4O2 B2877815 Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 325742-85-6

Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2877815
CAS No.: 325742-85-6
M. Wt: 304.73
InChI Key: YACMDHRSHMWFOL-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 325742-85-6) is a triazolopyrimidine derivative characterized by a 4-chlorophenyl substituent at position 7, a methyl group at position 5, and a methyl ester at position 6. Its molecular formula is C₁₄H₁₃ClN₄O₂, with a molecular weight of 304.5 g/mol . The compound is commercially available (e.g., Combi-Blocks catalog number QY-5542) at 95% purity, though discontinuation of certain batch sizes has been noted . Triazolopyrimidines are of interest due to their structural versatility, enabling applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-8-11(13(20)21-2)12(9-3-5-10(15)6-4-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACMDHRSHMWFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with suitable reagents such as formamidine or guanidine derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Properties/Applications
Target Compound C₁₄H₁₃ClN₄O₂ 304.5 4-Cl-C₆H₄ at C7, methyl ester at C6 Commercial availability, high purity
Methyl 7-(4-fluorophenyl)-5-methyl-...-carboxylate C₁₄H₁₃FN₄O₂ 288.28 4-F-C₆H₄ at C7 Lower molecular weight, enhanced polarity
Ethyl 2-amino-5-methyl-7-phenyl-...-carboxylate C₁₄H₁₆N₄O₂ 280.3 Ethyl ester, NH₂ at C2, Ph at C7 Regioselective synthesis, antimicrobial
2-(Benzylthio)-7-(4-isopropylphenyl)-...-carboxamide (Compound 1) C₂₃H₂₄N₄OS 404.5 Benzylthio at C2, isopropylphenyl at C7 Antibacterial vs. Enterococcus
Methyl 7-(3,5-difluorophenyl)-5-(3-pyridyl)-...-carboxylate (UCB-FcRn-303) C₁₉H₁₄F₂N₅O₂ 385.3 3,5-F₂-C₆H₃ at C7, pyridyl at C5 FcRn binding, pharmacokinetic modulation

Key Observations:

Ethyl esters (e.g., compound 10 ) exhibit lower molecular weights (~280 g/mol) than methyl esters, which may improve solubility but reduce metabolic stability.

In contrast, antibacterial triazolopyrimidines (e.g., compound 1 ) are synthesized via traditional methods (e.g., DMSO-d6-based NMR characterization, column chromatography), with yields of 79–80%.

Biological Activity

Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₃ClN₄O₂
  • Molecular Weight : 304.74 g/mol
  • InChIKey : YACMDHRSHMWFOL-UHFFFAOYSA-N

The structure features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate multiple biological pathways:

  • Antimicrobial Activity : Studies have shown that triazolo-pyrimidines exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and antibacterial efficacy .
  • Antitumor Activity : Research indicates that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. The compound's structure allows it to interfere with nucleic acid synthesis and cellular signaling pathways critical for tumor growth . For instance, SAR studies suggest that modifications at specific positions on the triazole ring can significantly enhance cytotoxicity against various cancer cell lines .
  • CNS Activity : Some studies have explored the neuropharmacological effects of similar compounds, suggesting potential applications in treating neurological disorders. The modulation of neurotransmitter systems may contribute to anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring has been linked to increased potency against microbial and cancerous cells due to enhanced electron-withdrawing effects.
  • Methyl Group Positioning : The methyl group at position 5 contributes to hydrophobic interactions that are favorable for binding to biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

StudyActivityFindings
Nagaraj & Reddy (2008)AntimicrobialNovel derivatives showed high activity against E. coli and S. aureus due to structural modifications .
MDPI Review (2022)AntitumorTriazolo-pyrimidines demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Tubitak Journal (2021)General Biological ActivityHighlighted the broad spectrum of biological activities exhibited by triazolo-pyrimidine derivatives .

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